
二烯丙基丙二酸酯
描述
Diallyl malonate is a chemical compound with the molecular formula C9H12O4 . It has an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
Molecular Structure Analysis
The molecular structure of Diallyl malonate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving Diallyl malonate are complex and varied. For instance, one study discusses the use of ruthenium-based Grubbs catalysts in the synthesis of natural products via olefin metathesis .Physical And Chemical Properties Analysis
Diallyl malonate has a molecular weight of 184.1892 . More detailed physical and chemical properties were not found in the search results.科学研究应用
催化应用
二烯丙基丙二酸酯已用于钯催化的脱羧烯丙基化。该工艺因其在温和条件下的效率以及对特定膦配体和溶剂的依赖性而引人注目。有趣的是,反应环境显着影响催化循环,如在不同的离子液体中观察到的 (Imao 等人,2007)。
聚合研究
二烯丙基丙二酸酯和其他二烯丙基化合物的自由基聚合已得到广泛研究。这项研究的重点是环聚合动力学,揭示了引发剂浓度和单体浓度等各种因素如何影响聚合速率和所得聚合物的性能 (Matsumoto 和 Oiwa,1970)。
对线粒体功能的影响
丙二酸,二烯丙基丙二酸酯的一个组成部分,已被研究其在神经母细胞瘤细胞中释放线粒体细胞色素 c 和凋亡中的作用。它对活性氧产生和特定蛋白激酶激活的影响突出了其在理解与神经退行性疾病相关的细胞机制中的潜在重要性 (Gomez-Lazaro 等人,2007)。
在化学和材料科学中的应用
涉及二烯丙基丙二酸酯的多孔丙烯酸基整体中聚苯乙烯溶液的自扩散研究有助于我们了解多孔材料中的聚合物动力学。这项研究对于先进材料的开发和化学过程的优化很有价值 (Beckert 等人,2010)。
生物体内的代谢效应
对神经孢菌的研究表明,丙二酸酯刺激琥珀酸脱氢酶活性并分生孢子,表明其在真菌的代谢途径和发育过程中发挥作用 (Ojha 等人,1969)。
催化中的作用
二烯丙基丙二酸酯参与诸如氯乙酸酯羰基化之类的催化反应,展示了其在有机合成和生产关键有机中间体中的重要性 (Wan 等人,2018)。
化学性质和合成
二烷基丙二酸酯(包括二烯丙基丙二酸酯)中酸性 C-H 键的平衡酸度和键离解焓的研究,为这些化合物的化学性质提供了至关重要的见解,有助于开发新的化学反应和材料 (Zhang 和 Bordwell,1994)。
安全和危害
Diallyl malonate can cause serious eye irritation and may be harmful to aquatic life . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .
属性
IUPAC Name |
bis(prop-2-enyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESAXAWXYJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281238 | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl malonate | |
CAS RN |
1797-75-7 | |
| Record name | 1797-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

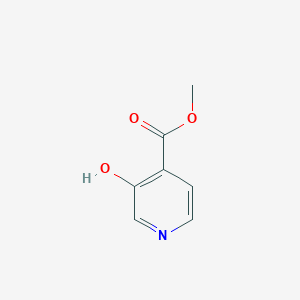
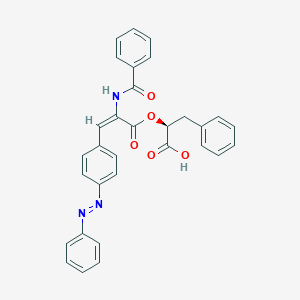
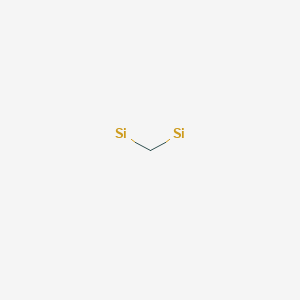


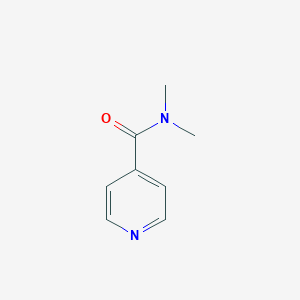
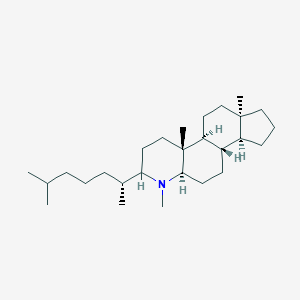


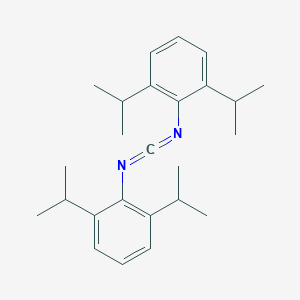
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
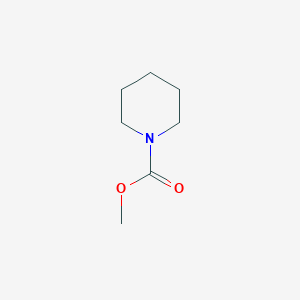
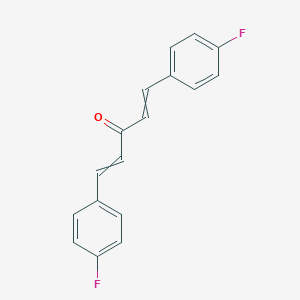
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)